Cas no 848233-04-5 (2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-)
![2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]- structure](https://www.kuujia.com/scimg/cas/848233-04-5x500.png)
2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]- Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-
- 5,5-dimethyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]cyclohex-2-en-1-one
- SR-01000073359
- 848233-04-5
- SR-01000073359-1
- HMS1750O12
- Z96092841
- EN300-26600074
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- Inchi: 1S/C20H26N2O3S/c1-20(2)15-18(14-19(23)16-20)21-9-11-22(12-10-21)26(24,25)13-8-17-6-4-3-5-7-17/h3-8,13-14H,9-12,15-16H2,1-2H3
- InChI Key: WUZMJFCUEMUSDC-UHFFFAOYSA-N
- SMILES: C1(=O)CC(C)(C)CC(N2CCN(S(C=CC3=CC=CC=C3)(=O)=O)CC2)=C1
Computed Properties
- Exact Mass: 374.16641387g/mol
- Monoisotopic Mass: 374.16641387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66.1Ų
2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600074-0.05g |
5,5-dimethyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]cyclohex-2-en-1-one |
848233-04-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]- Related Literature
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on 2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-
Research Brief on 2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]- (CAS: 848233-04-5)
The compound 2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-, with the CAS number 848233-04-5, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a cyclohexenone core and a sulfonyl-piperazine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, making it a subject of interest for researchers aiming to develop novel pharmacological agents.
One of the key areas of research involving this compound is its role as a potential inhibitor of specific enzymatic pathways. Preliminary in vitro studies have demonstrated its ability to modulate the activity of certain kinases and proteases, which are critical targets in the treatment of cancers and inflammatory diseases. The compound's structural complexity allows it to interact with multiple binding sites, thereby enhancing its selectivity and efficacy. Researchers have also explored its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its suitability for further drug development.
In addition to its enzymatic inhibition properties, recent investigations have highlighted the compound's potential in targeting protein-protein interactions (PPIs). PPIs are notoriously difficult to modulate with small molecules, but the unique architecture of 2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]- offers a promising avenue for disrupting these interactions. Computational modeling and molecular dynamics simulations have been employed to elucidate the binding modes and affinity of this compound, providing valuable insights for structure-activity relationship (SAR) studies.
Another noteworthy aspect of this research is the compound's synthetic accessibility. Recent advancements in organic synthesis have enabled the efficient production of this molecule with high yield and purity. Optimized synthetic routes have been reported, involving key steps such as the sulfonylation of the piperazine ring and the introduction of the styrenyl sulfone group. These synthetic improvements are crucial for scaling up production and facilitating further biological evaluations.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, stability, and potential off-target effects need to be addressed through systematic medicinal chemistry optimization. Future research directions may include the design of derivatives with improved pharmacological profiles and the evaluation of their efficacy in preclinical models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically relevant applications.
In conclusion, 2-Cyclohexen-1-one, 5,5-dimethyl-3-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]- (CAS: 848233-04-5) represents a compelling candidate for further investigation in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activities, make it a valuable scaffold for the development of novel therapeutics. Continued research efforts will be crucial to unlock its full potential and address the remaining challenges in its development.
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